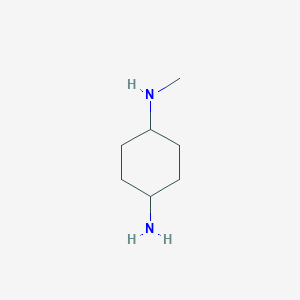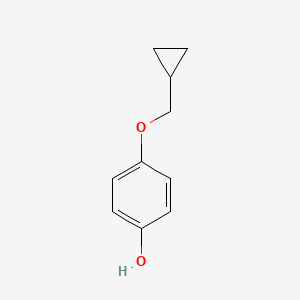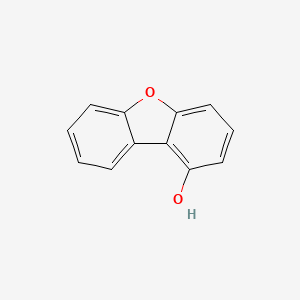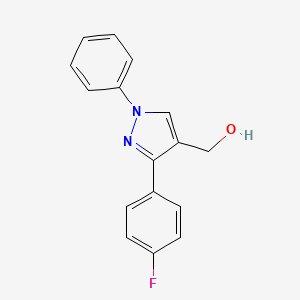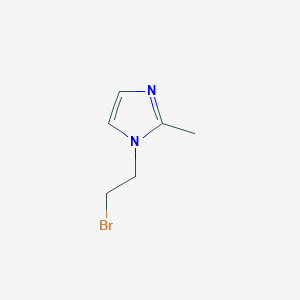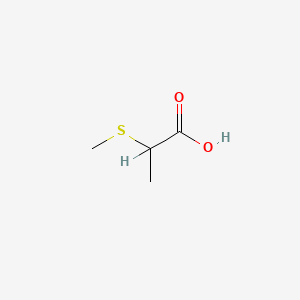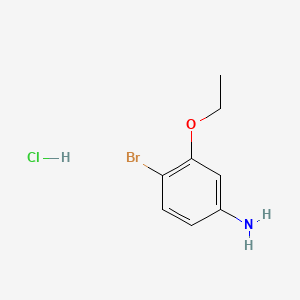
4-Bromo-3-ethoxyaniline hydrochloride
Übersicht
Beschreibung
4-Bromo-3-ethoxyaniline hydrochloride is a chemical compound with the molecular formula C8H11BrClNO . It has an average mass of 252.536 Da and a monoisotopic mass of 250.971252 Da . This compound is used as a reactant in the preparation of anilinoquinolinecarboxamides, which are CSF-1R kinase inhibitors .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, an ethoxy group, and an amino group . The compound’s SMILES string is Cl.CCOc1cc(N)ccc1Br .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 252.54 . More specific properties such as melting point, boiling point, and solubility are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Metabolic Pathway Study
A study by Kanamori et al. (2002) examined the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive phenethylamine, in rats. The research found several metabolites of 2C-B, including derivatives of 4-bromoaniline, suggesting complex metabolic pathways involving deamination, reduction, oxidation, and acetylation processes (Kanamori et al., 2002).
Synthesis of Antimicrobial Agents
El-Hashash et al. (2011) investigated the behavior of 2-ethoxy-(4H)-3,1-benzoxazin-4-one with various nitrogen nucleophiles, including o-bromoaniline. This study contributed to the synthesis of new quinazoline and quinazolinone derivatives with potential antimicrobial activity (El-Hashash et al., 2011).
Study of Crystal Structures
Dey and Desiraju (2004) examined the crystal structures of several 4-phenoxyanilines, including the bromo derivative. The study provided insights into the isomorphism and structural equivalence of different halogenated anilines (Dey & Desiraju, 2004).
Synthesis of Azetidine Derivatives
Doraswamy and Ramana (2013) focused on synthesizing substituted phenyl azetidines, starting with 2-(4-bromo phenyl) methyl cyanide. These compounds were analyzed for their potential as antimicrobial agents (Doraswamy & Ramana, 2013).
Synthesis of Quinoline Derivatives
Abdel‐Wadood et al. (2014) used 2‐Bromo‐4‐fluoroaniline for the synthesis of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline systems. These compounds were then evaluated for their antimicrobial activities, showing significant potential against various bacterial strains (Abdel‐Wadood et al., 2014).
Synthesis of N-Hydroxy-Phenyloctanediamide
Desai et al. (2000) developed a method to synthesize N-hydroxy-N-[4-3H]phenyloctanediamide ([4-3H]SAHA), a potent cytodifferentiating agent, starting with 4-bromoaniline. This method played a crucial role in generating high-specific-activity compounds (Desai et al., 2000).
Synthesis of Antitumor Agents
Murali et al. (2017) synthesized novel hetero annulated carbazoles, starting with 3-bromo-4-methoxy benzaldehyde, and identified 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole as a promising antitumor agent (Murali et al., 2017).
Wirkmechanismus
Target of Action
4-Bromo-3-ethoxyaniline Hydrochloride is primarily used as a reactant in the preparation of anilinoquinolinecarboxamides . These compounds are known to inhibit CSF-1R kinase , a type of enzyme that plays a crucial role in cellular signaling, immune responses, and cell survival.
Mode of Action
Given its use in the synthesis of anilinoquinolinecarboxamides, it can be inferred that it may interact with its targets (such as csf-1r kinase) by binding to the active site of the enzyme, thereby inhibiting its function .
Biochemical Pathways
As a csf-1r kinase inhibitor, it could potentially affect pathways related to cellular signaling, immune responses, and cell survival .
Result of Action
As a csf-1r kinase inhibitor, it could potentially inhibit cellular signaling, modulate immune responses, and affect cell survival .
Eigenschaften
IUPAC Name |
4-bromo-3-ethoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c1-2-11-8-5-6(10)3-4-7(8)9;/h3-5H,2,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVLNBLBIWBEPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
846023-33-4 | |
| Record name | Benzenamine, 4-bromo-3-ethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=846023-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(4-Chloro-1H-pyrazol-1-YL)propyl]amine dihydrochloride](/img/structure/B3021594.png)


